

Asymmetric synthesis using (R)-N-Boc-2-morpholinecarbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(R)-N-Boc-2-morpholinecarbaldehyde
Cat. No.:	B1586803

[Get Quote](#)

An Application Guide to Asymmetric Synthesis Using **(R)-N-Boc-2-morpholinecarbaldehyde**

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **(R)-N-Boc-2-morpholinecarbaldehyde**, a pivotal chiral building block in modern asymmetric synthesis. We move beyond simple procedural lists to explore the causality behind experimental design, offering detailed, field-proven protocols for key transformations such as diastereoselective Wittig reactions, reductive aminations, and stereocontrolled aldol additions. This document is structured to serve as a practical and authoritative resource, integrating step-by-step methodologies with mechanistic insights, data presentation, and a complete set of verifiable references to support further investigation.

Introduction: The Strategic Value of (R)-N-Boc-2-morpholinecarbaldehyde

(R)-N-Boc-2-morpholinecarbaldehyde has emerged as a high-value intermediate in the synthesis of complex, enantiomerically pure molecules. Its utility is rooted in a unique combination of structural features:

- A Pre-defined Stereocenter: The (R)-configuration at the C2 position provides a fixed stereochemical anchor, enabling the diastereoselective construction of adjacent

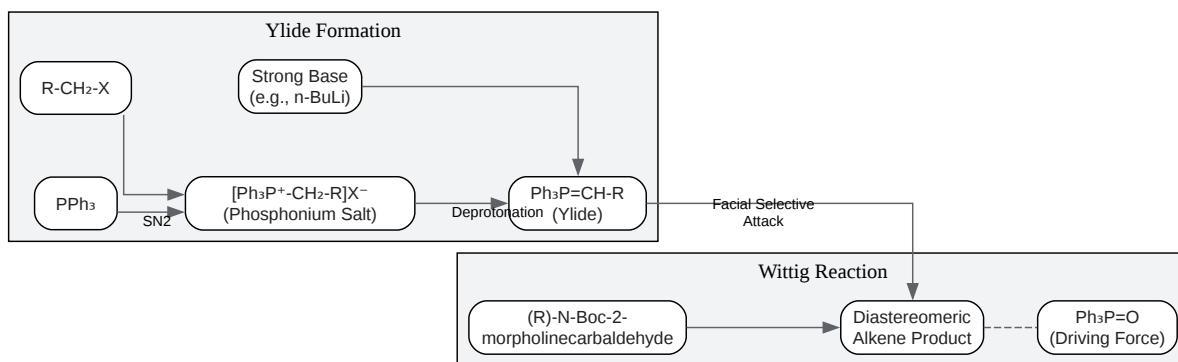
stereocenters.

- A Versatile Aldehyde Handle: The formyl group is a reactive electrophile, participating in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.
- A Stable Protecting Group: The tert-butoxycarbonyl (Boc) group protects the morpholine nitrogen from unwanted side reactions, ensuring compatibility with a broad spectrum of reagents, yet it can be cleaved under controlled acidic conditions when required.[1]

These attributes make it a favored building block in the pharmaceutical industry for developing drug candidates, particularly kinase inhibitors, antivirals, and central nervous system (CNS) agents where specific stereoisomers are essential for therapeutic activity.[1]

Table 1: Physicochemical Properties of **(R)-N-Boc-2-morpholinecarbaldehyde**

Property	Value	Reference
CAS Number	913642-85-0	[2]
Molecular Formula	C ₁₀ H ₁₇ NO ₄	[1]
Molecular Weight	215.25 g/mol	[1]
Boiling Point	309.1 °C at 760 mmHg	[1]
Storage	Store at -20°C, sealed, under dry conditions	[1]


Core Application: Diastereoselective Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[3] When applied to a chiral aldehyde like **(R)-N-Boc-2-morpholinecarbaldehyde**, the existing stereocenter exerts a strong influence on the facial selectivity of the ylide attack, leading to the preferential formation of one diastereomeric alkene.

Causality of Stereoselection

The stereochemical outcome is largely dictated by kinetic control. Non-stabilized ylides (e.g., from alkylphosphonium salts) react rapidly via a purported [2+2] cycloaddition to form an

oxaphosphetane intermediate.[4] The approach of the ylide is sterically hindered on one face of the aldehyde by the morpholine ring, leading to a preferred transition state and, consequently, a predominance of one alkene isomer. Non-stabilized ylides typically favor the formation of (Z)-alkenes.[5]

[Click to download full resolution via product page](#)

Caption: Workflow for the Wittig Reaction.

Protocol 2.1: Synthesis of a (Z)-Alkene using a Non-Stabilized Ylide

Objective: To synthesize a chiral alkene from **(R)-N-Boc-2-morpholinecarbaldehyde** with high (Z)-selectivity.

Materials:

- Methyltriphenylphosphonium bromide
- n-Butyllithium ($n\text{-BuLi}$), 2.5 M in hexanes
- Anhydrous Tetrahydrofuran (THF)

- **(R)-N-Boc-2-morpholinecarbaldehyde**

- Argon or Nitrogen gas supply
- Standard flame-dried glassware

Procedure:

- Ylide Preparation:

- To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add methyltriphenylphosphonium bromide (1.2 eq).
- Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.
- Slowly add n-BuLi (1.1 eq) dropwise. The solution will turn a characteristic deep orange/red color, indicating ylide formation.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

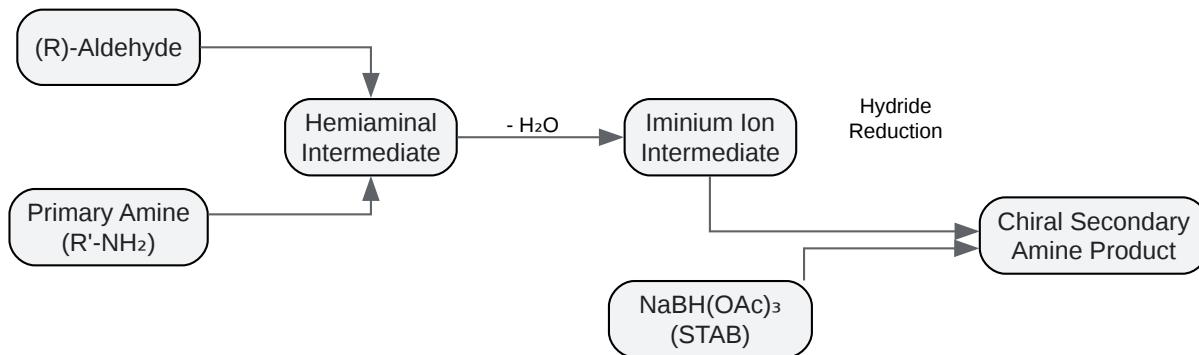
- Wittig Reaction:

- Cool the ylide solution to -78 °C (dry ice/acetone bath).
- Dissolve **(R)-N-Boc-2-morpholinecarbaldehyde** (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.
- Maintain the reaction at -78 °C and monitor by TLC until the starting aldehyde is consumed (typically 1-2 hours).

- Workup and Purification:

- Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
- Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.


Rationale: The use of a strong, non-nucleophilic base like n-BuLi is essential for complete deprotonation of the phosphonium salt without competing side reactions.^[3] The reaction is performed at low temperatures (-78 °C) to enhance kinetic control and maximize diastereoselectivity by minimizing competing equilibration pathways.

Core Application: Reductive Amination for Chiral Amine Synthesis

Reductive amination is a highly efficient and widely used method for synthesizing amines. For **(R)-N-Boc-2-morpholinecarbaldehyde**, this reaction provides a direct route to valuable chiral secondary amines, which are prevalent motifs in pharmaceuticals and chiral auxiliaries.^{[1][6]}

Mechanism and Reagent Choice

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an intermediate iminium ion. This electrophilic species is then reduced *in situ* by a hydride source. The choice of reducing agent is critical. Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, or STAB) is the reagent of choice for this transformation. Its mild nature and steric bulk allow it to selectively reduce the protonated iminium ion much faster than the starting aldehyde, preventing competitive reduction of the starting material and minimizing side products.

[Click to download full resolution via product page](#)

Caption: Pathway for Reductive Amination.

Protocol 3.1: Synthesis of a Chiral Secondary Amine

Objective: To synthesize a chiral N-alkylated morpholine derivative via one-pot reductive amination.

Materials:

- **(R)-N-Boc-2-morpholinecarbaldehyde**
- Benzylamine (or other primary amine)
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (optional, catalytic)

Procedure:

- Reaction Setup:
 - To a round-bottom flask, add **(R)-N-Boc-2-morpholinecarbaldehyde** (1.0 eq) and the primary amine (e.g., benzylamine, 1.1 eq).
 - Dissolve the components in anhydrous DCM or DCE.
 - Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less nucleophilic amines.
- Reduction:
 - Add sodium triacetoxyborohydride (STAB, 1.5 eq) to the solution in portions over 10 minutes. The reaction is often mildly exothermic.

- Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-12 hours).
- Workup and Purification:
 - Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO_3) solution. Stir until gas evolution ceases.
 - Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
 - Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
 - Purify the residue by flash column chromatography to afford the pure chiral secondary amine.

Table 2: Representative Examples of Reductive Amination

Amine Input ($\text{R}'\text{-NH}_2$)	Product	Expected Yield
Benzylamine	(R)-tert-butyl 2-((benzylamino)methyl)morpholine-4-carboxylate	>90%
Aniline	(R)-tert-butyl 2-((phenylamino)methyl)morpholine-4-carboxylate	>85%
Cyclohexylamine	(R)-tert-butyl 2-((cyclohexylamino)methyl)morpholine-4-carboxylate	>90%

Core Application: Diastereoselective Aldol Addition

The aldol addition is a powerful C-C bond-forming reaction that creates a β -hydroxy carbonyl moiety.^[7] Using **(R)-N-Boc-2-morpholinecarbaldehyde** as the electrophile allows the

synthesis of highly functionalized structures with excellent stereocontrol, governed by the pre-existing chiral center.

Stereochemical Rationale: The Felkin-Anh Model

The diastereoselectivity of nucleophilic attack on α -chiral aldehydes is often rationalized by the Felkin-Anh model. This model predicts that the nucleophile will approach the carbonyl carbon from the least sterically hindered trajectory. The largest substituent (in this case, the Boc-protected morpholine ring) orients itself perpendicular to the carbonyl bond to minimize steric interactions with the incoming nucleophile. The nucleophile then attacks at the Bürgi-Dunitz angle, preferentially from the face opposite the medium-sized substituent, leading to the syn aldol adduct as the major product.

Caption: Felkin-Anh model predicting the major diastereomer.

Protocol 4.1: Boron-Mediated Syn-Selective Aldol Addition

Objective: To achieve a highly diastereoselective syn-aldol addition using a boron enolate.

Materials:

- **(R)-N-Boc-2-morpholinecarbaldehyde**
- Ketone (e.g., Propiophenone)
- Dibutylboron triflate (Bu_2BOTf)
- Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)
- Methanol, 30% Hydrogen Peroxide, Saturated $NaHCO_3$ solution for workup

Procedure:

- Enolate Formation:

- In a flame-dried flask under argon, dissolve the ketone (1.2 eq) in anhydrous DCM and cool to -78 °C.
- Add DIPEA (1.5 eq) followed by the dropwise addition of Bu_2BOTf (1.3 eq).
- Stir the solution at -78 °C for 30 minutes, then warm to 0 °C and stir for 1 hour to ensure complete formation of the (Z)-boron enolate, which is crucial for syn-selectivity.
- Aldol Addition:
 - Cool the enolate solution back down to -78 °C.
 - Add a pre-cooled solution of **(R)-N-Boc-2-morpholinecarbaldehyde** (1.0 eq) in DCM dropwise.
 - Stir at -78 °C for 2-4 hours, monitoring the reaction by TLC.
- Oxidative Workup:
 - Quench the reaction at -78 °C by adding pH 7 phosphate buffer, followed by methanol.
 - Add a 2:1 mixture of methanol and 30% hydrogen peroxide slowly, ensuring the internal temperature does not rise excessively.
 - Allow the mixture to warm to room temperature and stir vigorously for 1 hour to decompose the boron intermediates.
 - Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
 - Combine the organic layers, wash with saturated NaHCO_3 and brine, dry over Na_2SO_4 , filter, and concentrate.
 - Purify by flash column chromatography.

Table 3: Expected Outcomes for Diastereoselective Aldol Additions

Ketone Enolate Source	Major Product Diastereomer	Expected Diastereomeric Ratio (d.r.)
Propiophenone (via Bu_2BOTf)	syn	>95:5
Acetone (via LDA)	syn	~80:20
Methyl Isopropyl Ketone (via Bu_2BOTf)	syn	>90:10

Conclusion

(R)-N-Boc-2-morpholinecarbaldehyde stands as a testament to the power of chiral building blocks in streamlining the synthesis of complex molecular targets. Its well-defined stereochemistry and versatile aldehyde functionality provide a reliable platform for constructing new C-C and C-N bonds with a high degree of stereocontrol. The protocols and mechanistic rationale detailed in this guide underscore its broad applicability in diastereoselective Wittig reactions, reductive aminations, and aldol additions. For research teams in medicinal chemistry and drug development, mastering the application of this reagent opens a direct and efficient pathway to novel, enantiomerically pure compounds with significant therapeutic potential.

References

- **(R)-N-Boc-2-morpholinecarbaldehyde** - MySkinRecipes. (n.d.).
- Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. (2008). ResearchGate.
- Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. *The Journal of Organic Chemistry*, 73(9), 3662–3665.
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). *The Journal of Organic Chemistry*, 83(17), 10487–10500.
- Wittig Reaction. (n.d.). Organic Chemistry Portal.
- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh, Chem 2320 Lecture Notes.
- Asymmetric organocatalytic synthesis of chiral homoallylic amines. (2024). *Beilstein Journal of Organic Chemistry*, 20, 1024–1063.
- Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2016). *Nature Communications*, 7, 10693.

- Lin, Z., Wang, B., Nong, X., & Wu, S. (2022). Advances in Asymmetric N Construction of Metal and Organic Small Molecules. Academic Journal of Materials & Chemistry, 3(1), 58-61.
- Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry.
- Enantio- and Diastereoselective (Ipc)2BOTf-Mediated Aldol Reactions of Morpholine Carboxamides. (2014). Angewandte Chemie International Edition, 53(51), 14217-14221.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (R)-N-Boc-2-morpholinecarbaldehyde [myskinrecipes.com]
- 2. (R)-N-Boc-2-morpholinecarbaldehyde | 913642-85-0 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. francis-press.com [francis-press.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [Asymmetric synthesis using (R)-N-Boc-2-morpholinecarbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586803#asymmetric-synthesis-using-r-n-boc-2-morpholinecarbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com